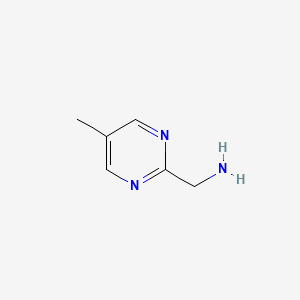

(5-Methylpyrimidin-2-yl)methanamine

Description

Structure

2D Structure

Properties

IUPAC Name |

(5-methylpyrimidin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-5-3-8-6(2-7)9-4-5/h3-4H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGSZFTVNOSOSQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00581627 | |

| Record name | 1-(5-Methylpyrimidin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00581627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930272-60-9 | |

| Record name | 5-Methyl-2-pyrimidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930272-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Methylpyrimidin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00581627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (5-Methylpyrimidin-2-yl)methanamine: Synthesis, Properties, and Potential Applications

Abstract

(5-Methylpyrimidin-2-yl)methanamine is a heterocyclic amine of interest to researchers in medicinal chemistry and drug discovery. Its structure, featuring a pyrimidine core, suggests potential for biological activity, as pyrimidine scaffolds are present in numerous bioactive molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, and plausible synthetic routes for this compound. Due to the limited availability of experimental data in the public domain, this document also presents predicted spectroscopic data and proposes detailed experimental protocols for its synthesis and characterization. Furthermore, a discussion on the potential biological relevance of this compound is included, based on the known activities of structurally related pyrimidine derivatives.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring substituted with a methyl group at the 5-position and a methanamine group at the 2-position.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 930272-60-9 | [1] |

| Molecular Formula | C₆H₉N₃ | [1] |

| Molecular Weight | 123.16 g/mol | [1] |

| Canonical SMILES | CC1=CN=C(CN)N=C1 | N/A |

| Topological Polar Surface Area (TPSA) | 51.8 Ų | Predicted |

| logP | 0.4 | Predicted |

Synthesis of this compound

Proposed Synthetic Route 1: Reduction of 5-Methylpyrimidine-2-carbonitrile

A common method for the synthesis of primary amines is the reduction of a nitrile. The precursor, 5-methylpyrimidine-2-carbonitrile, is commercially available.

-

Reaction: To a stirred suspension of lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of 5-methylpyrimidine-2-carbonitrile (1.0 eq.) in anhydrous THF dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again. Filter the resulting solid and wash with THF. Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography on silica gel.

-

Reaction: In a high-pressure reaction vessel, dissolve 5-methylpyrimidine-2-carbonitrile (1.0 eq.) in a suitable solvent such as methanol or ethanol containing ammonia. Add a catalytic amount of a hydrogenation catalyst, for example, Raney nickel or palladium on carbon (Pd/C). Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating for 12-24 hours. Monitor the reaction by TLC or gas chromatography (GC). Upon completion, carefully vent the hydrogen gas and filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the desired product.

References

Physicochemical Properties of (5-Methylpyrimidin-2-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Methylpyrimidin-2-yl)methanamine is a heterocyclic amine containing a pyrimidine ring, a functional group of interest in medicinal chemistry due to its presence in a variety of biologically active compounds. A thorough understanding of its physicochemical properties is fundamental for its application in drug discovery and development, influencing aspects such as formulation, pharmacokinetics, and pharmacodynamics. This technical guide provides a summary of the available physicochemical data for this compound and outlines detailed experimental protocols for their determination.

Core Physicochemical Properties

The quantitative physicochemical data for this compound is limited, with most available information originating from computational predictions. Experimental validation of these properties is crucial for their reliable application in research and development.

| Property | Value | Source |

| CAS Number | 930272-60-9 | [1] |

| Molecular Formula | C₆H₉N₃ | [1] |

| Molecular Weight | 123.16 g/mol | [1] |

| Calculated logP | 1.08732 | [1] |

| Topological Polar Surface Area (TPSA) | 51.8 Ų | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa | Not available | |

| Aqueous Solubility | Not available |

Note: The logP value presented is a calculated prediction and may not reflect the experimental value.

Experimental Protocols

Due to the absence of specific published experimental data for this compound, the following sections detail generalized, yet comprehensive, protocols for the determination of key physicochemical properties applicable to this and similar amine-containing compounds.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

Methodology: Capillary Method

-

Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.[2]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is equipped with a calibrated thermometer or a digital temperature sensor.[3]

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample and the thermometer.[4]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. This range is the melting point of the substance.

-

Purity Assessment: A sharp melting range (typically ≤ 1°C) is indicative of a pure compound, whereas a broad melting range suggests the presence of impurities.

Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant.

Methodology: Micro Boiling Point (Thiele Tube Method)

-

Sample Preparation: A small volume (a few microliters) of the liquid sample is introduced into a small test tube. A capillary tube, sealed at one end, is placed open-end-down into the liquid.[5]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[5]

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued. The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[6] This occurs when the vapor pressure of the substance equals the atmospheric pressure.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine, the pKa of its conjugate acid is determined.

Methodology: Potentiometric Titration

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water. To ensure the amine is in its protonated form, the solution is acidified with a standard solution of a strong acid (e.g., HCl).[7]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added in small increments.[8]

-

Data Analysis: A titration curve is constructed by plotting the pH of the solution against the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the protonated amine has been neutralized.[8] For a compound with multiple ionizable groups, multiple inflection points and corresponding pKa values may be observed.

logP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity, which is its relative solubility in a nonpolar solvent (like n-octanol) versus a polar solvent (like water).

Methodology: Shake-Flask Method

-

Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together for an extended period, followed by separation of the two phases.[9]

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the compound to partition between the two phases until equilibrium is reached.[10]

-

Phase Separation and Analysis: The two phases are carefully separated. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[9]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.[11]

Aqueous Solubility Determination

Aqueous solubility is a critical parameter that affects a drug's absorption and distribution.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.[12]

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.[13]

-

Separation of Undissolved Solid: The undissolved solid is removed from the saturated solution by centrifugation and/or filtration. Care must be taken to avoid precipitation or further dissolution during this step.[12]

-

Concentration Analysis: The concentration of the compound in the clear, saturated aqueous solution is determined using a validated analytical method, such as HPLC or LC-MS.[12]

-

Result: The determined concentration represents the aqueous solubility of the compound at that specific temperature and pH.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound like this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. thinksrs.com [thinksrs.com]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scribd.com [scribd.com]

- 7. enamine.net [enamine.net]

- 8. benchchem.com [benchchem.com]

- 9. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 11. researchgate.net [researchgate.net]

- 12. Aqueous Solubility Assay - Enamine [enamine.net]

- 13. materialneutral.info [materialneutral.info]

(5-Methylpyrimidin-2-yl)methanamine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (5-Methylpyrimidin-2-yl)methanamine, including its chemical properties, potential synthetic routes, and prospective biological activities based on the known pharmacology of related pyrimidine derivatives. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the exploration and utilization of this compound.

Core Chemical Data

This compound is a substituted pyrimidine with the following key identifiers and properties.

| Property | Value |

| CAS Number | 930272-60-9[1] |

| Molecular Formula | C₆H₉N₃[2] |

| Molecular Weight | 123.16 g/mol [2] |

| IUPAC Name | This compound |

Potential Synthesis and Experimental Protocols

While specific experimental protocols for the synthesis of this compound are not extensively detailed in published literature, general methods for the synthesis of pyrimidine derivatives can be adapted. A plausible synthetic approach involves the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with guanidine.

Illustrative Synthetic Pathway

A common strategy for the synthesis of substituted pyrimidines involves the reaction of an appropriately substituted β-dicarbonyl compound with guanidine. For this compound, a potential precursor could be a protected aminomethyl derivative of a β-ketoaldehyde.

Caption: Proposed two-step synthesis of this compound.

General Experimental Protocol for Kinase Inhibition Assay

Given that many pyrimidine derivatives exhibit activity as kinase inhibitors, a common experimental protocol to assess the biological activity of this compound would be a kinase inhibition assay. The following is a generalized luminescence-based assay protocol.[3]

Objective: To determine the in vitro inhibitory activity of this compound against a specific kinase (e.g., JAK2).

Materials:

-

This compound

-

Kinase enzyme (e.g., recombinant human JAK2)

-

Kinase substrate (e.g., a specific peptide)

-

ATP

-

Kinase assay buffer

-

Luminescence-based ATP detection reagent

-

384-well plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.

-

Assay Plate Preparation: Add the diluted compound solutions to the wells of a 384-well plate. Include controls with DMSO only (no inhibition) and a known inhibitor (positive control).

-

Kinase Reaction: Prepare a kinase reaction mixture containing the kinase, substrate, and assay buffer. Add this mixture to the wells to initiate the reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

Signal Detection: Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent.

-

Data Analysis: Measure the luminescence signal using a plate reader. The signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Caption: Experimental workflow for a luminescence-based kinase inhibition assay.

Potential Signaling Pathway Involvement: JAK-STAT Pathway

Derivatives of 5-methyl-pyrimidine have been identified as potent and selective inhibitors of Janus kinases (JAKs), particularly JAK2. The JAK-STAT signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis. Aberrant activation of this pathway is implicated in various diseases, including myeloproliferative neoplasms and inflammatory conditions.[4][5]

The pyrimidine core can act as a hinge-binding motif in the ATP-binding pocket of kinases, leading to inhibition of their catalytic activity. Therefore, it is plausible that this compound could be investigated as a potential inhibitor of the JAK-STAT pathway.

Caption: Potential inhibition of the JAK-STAT signaling pathway.

Conclusion

This compound represents a chemical entity with potential for further investigation, particularly in the context of kinase inhibition. While direct experimental data for this specific compound is limited, the extensive research on related pyrimidine derivatives provides a strong rationale for its exploration as a modulator of cellular signaling pathways, such as the JAK-STAT pathway. The synthetic and experimental protocols outlined in this guide offer a starting point for researchers to synthesize and evaluate the biological activity of this promising compound.

References

- 1. This compound | 930272-60-9 [m.chemicalbook.com]

- 2. (2-Methylpyrimidin-5-yl)methanamine | C6H9N3 | CID 21294601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Molecular pathways: Jak/STAT pathway: mutations, inhibitors, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. onclive.com [onclive.com]

In-depth Spectral Analysis of (5-Methylpyrimidin-2-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the compound (5-Methylpyrimidin-2-yl)methanamine, a key intermediate in the synthesis of various biologically active molecules. Due to the limited availability of publicly accessible, comprehensive spectral datasets for this specific compound, this guide focuses on presenting available data, outlining the methodologies for spectral acquisition, and providing a framework for the interpretation of its structural features through spectroscopic techniques.

Chemical Structure and Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 930272-60-9 |

| Molecular Formula | C₆H₉N₃ |

| Molecular Weight | 123.16 g/mol |

| Canonical SMILES | CC1=CN=C(N=C1)CN |

| InChI Key | SGSZFTVNOSOSQE-UHFFFAOYSA-N |

Spectral Data

Comprehensive, publicly available datasets for the NMR, MS, and IR spectra of this compound are not readily found in common spectral databases. However, information can be gleaned from patent literature where this compound is used as a synthetic intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, peer-reviewed NMR dataset is not publicly available, patent documents describe the synthesis and use of this compound and occasionally include characterization data. For instance, patent WO2017068089A2 mentions the use of this compound and includes a proton NMR (¹H NMR) characterization, although the full spectral data is not detailed in the publicly accessible text.

Expected ¹H NMR Spectral Features:

Based on the chemical structure, the following proton signals are anticipated:

-

Aromatic Protons: Two singlets in the aromatic region, corresponding to the two protons on the pyrimidine ring.

-

Methylene Protons (-CH₂-): A singlet corresponding to the two protons of the aminomethyl group.

-

Methyl Protons (-CH₃): A singlet corresponding to the three protons of the methyl group attached to the pyrimidine ring.

-

Amine Protons (-NH₂): A broad singlet, the chemical shift of which can be concentration and solvent dependent.

Expected ¹³C NMR Spectral Features:

The carbon NMR spectrum is expected to show six distinct signals corresponding to the six carbon atoms in the molecule:

-

Four signals for the carbon atoms of the pyrimidine ring.

-

One signal for the methylene carbon.

-

One signal for the methyl carbon.

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) at an m/z corresponding to its molecular weight (123.16).

Table 1: Predicted Mass Spectrometry Data

| m/z (Predicted) | Ion |

| 123.08 | [M]⁺ |

| 108.06 | [M-NH₂]⁺ |

| 95.06 | [M-CH₂NH₂]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum would provide information about the functional groups present in the molecule.

Table 2: Expected Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3400-3250 | N-H | Stretching (amine) |

| 3100-3000 | C-H | Stretching (aromatic) |

| 2950-2850 | C-H | Stretching (aliphatic) |

| 1650-1550 | C=N, C=C | Ring Stretching (pyrimidine) |

| 1650-1580 | N-H | Bending (amine) |

Experimental Protocols

Detailed experimental protocols for acquiring the spectral data of this compound are not explicitly available in the public domain. However, standard procedures for NMR, MS, and IR spectroscopy would be employed.

NMR Spectroscopy Protocol (General)

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for similar compounds.

-

Standard: Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Procedure: A small amount of the sample is dissolved in the deuterated solvent. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed.

Mass Spectrometry Protocol (General)

-

Instrument: A mass spectrometer, such as one with Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Method:

-

EI-MS: The sample is introduced into the ion source, where it is bombarded with electrons to generate charged fragments.

-

ESI-MS: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer through a capillary, where a high voltage is applied to create a fine spray of charged droplets.

-

-

Analysis: The mass-to-charge ratios of the resulting ions are analyzed.

Infrared Spectroscopy Protocol (General)

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

-

Procedure: An infrared beam is passed through the sample, and the absorbance of light at different wavenumbers is measured.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the spectral analysis of this compound.

Caption: Workflow for the spectral characterization of this compound.

Conclusion

While a comprehensive and publicly archived spectral dataset for this compound remains elusive, this guide provides the expected spectral characteristics based on its chemical structure and general spectroscopic principles. The provided workflow and general experimental protocols offer a solid foundation for researchers and scientists working with this compound to acquire and interpret their own spectral data for structural confirmation and further research and development activities. The information presented underscores the importance of detailed characterization for key synthetic intermediates in the field of drug discovery.

The Biological Versatility of Pyrimidine Derivatives: A Technical Guide for Drug Discovery

Introduction: The pyrimidine scaffold is a cornerstone in medicinal chemistry, representing a privileged heterocyclic structure found in a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids.[1][2] This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for the discovery and development of novel therapeutic agents. The structural versatility of the pyrimidine ring allows for extensive modification, enabling the fine-tuning of physicochemical properties to achieve desired pharmacological effects.[3] Consequently, pyrimidine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5] This technical guide provides an in-depth overview of these biological activities, tailored for researchers, scientists, and drug development professionals. It encompasses quantitative data, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and workflows to facilitate a comprehensive understanding of the therapeutic potential of pyrimidine derivatives.

Anticancer Activity

Pyrimidine derivatives have emerged as a significant class of anticancer agents, primarily by targeting key enzymes and signaling pathways that are often dysregulated in cancer cells.[2][6] Many of these compounds function as inhibitors of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[2] By blocking the activity of these kinases, pyrimidine-based drugs can effectively halt the cell cycle, induce apoptosis, and inhibit tumor growth.[4]

Kinase Inhibition: A Primary Mechanism of Action

A predominant mechanism through which pyrimidine derivatives exert their anticancer effects is the inhibition of protein kinases.[2] These enzymes play a central role in signal transduction pathways that control cellular processes.

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades such as the RAS/RAF/MAPK and PI3K/AKT pathways, promoting cell proliferation and survival.[7][8] Dysregulation of EGFR signaling is a common feature in many cancers. Pyrimidine derivatives have been designed to act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, thereby blocking its activation and subsequent signaling.[2]

Signaling Pathway of EGFR Inhibition by Pyrimidine Derivatives

Caption: EGFR signaling pathway and the inhibitory action of pyrimidine derivatives.

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that regulate the progression of the cell cycle.[9] CDKs form complexes with cyclins, and their sequential activation drives the cell through different phases of division.[10] In many cancers, the CDK signaling pathway is hyperactive, leading to uncontrolled cell proliferation. Pyrimidine derivatives have been developed as potent inhibitors of CDKs, particularly CDK2, which plays a crucial role in the G1/S phase transition.[4][11] By inhibiting CDK2, these compounds can induce cell cycle arrest and prevent cancer cell replication.[4]

Signaling Pathway of CDK2 Inhibition by Pyrimidine Derivatives

Caption: CDK2-mediated G1/S transition and its inhibition by pyrimidine derivatives.

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis.[1][12] Overexpression of Aurora kinases is frequently observed in various cancers and is associated with genomic instability and tumor progression.[13] Pyrimidine-based compounds have been identified as inhibitors of Aurora kinases, leading to defects in mitotic spindle formation, chromosome segregation, and ultimately, cell death in cancer cells.[12]

Quantitative Data on Anticancer Activity

The anticancer potency of pyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) against specific enzymes or cancer cell lines.

| Compound Class | Target | Cancer Cell Line | IC50 / EC50 (µM) | Reference |

| Pyrido[2,3-d]pyrimidine | EGFR | PC-3 (Prostate) | 0.099 (EGFRWT), 0.123 (EGFRT790M) | [4] |

| Furo[2,3-d]pyrimidine | EGFR/HER2 | Not Specified | 0.037 (EGFRWT), 0.204 (EGFRT790M) | [14] |

| N-(pyridin-3-yl)pyrimidin-4-amine | CDK2 | HeLa (Cervical) | 0.064 (CDK2/cyclin A2) | [4] |

| Aminopyrimidine | Not Specified | Glioblastoma, TNBC, Oral Squamous, Colon | 4 - 8 | [13] |

| Thiazolo[4,5-d]pyrimidine | Not Specified | C32 (Melanoma) | 24.4 | [3] |

| Pyrrolo[2,3-d]pyrimidin-6-one | Not Specified | A549 (Lung), MCF-7 (Breast) | 10.9 - 21.4 | [4] |

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cell lines.

Objective: To determine the IC50 value of a pyrimidine derivative, representing the concentration that inhibits cell growth by 50%.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Pyrimidine derivative (test compound)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the pyrimidine derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.[7]

Experimental Workflow for MTT Assay

Caption: A generalized experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of new antimicrobial agents. Pyrimidine derivatives have shown considerable promise in this area, exhibiting activity against a range of bacteria and fungi.[15]

Antibacterial and Antifungal Effects

Various substituted pyrimidines have been synthesized and evaluated for their antimicrobial properties. Their mechanisms of action can vary, but some are known to interfere with essential cellular processes in microorganisms.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of pyrimidine derivatives is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrrolo[3,2-d]pyrimidine | Staphylococcus aureus | >1000 | |

| Pyrrolo[3,2-d]pyrimidine | Escherichia coli | 500 | |

| Pyridothienopyrimidine | Staphylococcus aureus | 15.63 | [16] |

| Pyridothienopyrimidine | Escherichia coli | 7.81 | [16] |

| Pyrimidine Derivative | Candida albicans | Not Specified | [15] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Objective: To determine the minimum inhibitory concentration (MIC) of a pyrimidine derivative against a specific bacterial or fungal strain.

Principle: A standardized inoculum of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration that inhibits visible growth after incubation is the MIC.

Materials:

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Pyrimidine derivative (test compound)

-

Sterile 96-well microtiter plates

-

Standardized microbial inoculum (e.g., 0.5 McFarland standard)

-

Positive control (microorganism in broth without compound)

-

Negative control (broth only)

-

Reference antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the pyrimidine derivative in the broth medium directly in the 96-well plate.

-

Inoculation: Adjust the microbial suspension to a 0.5 McFarland standard and then dilute it further in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C for bacteria) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Antiviral Activity

Pyrimidine derivatives, particularly nucleoside analogs, have a long history in antiviral therapy. These compounds can interfere with viral replication by inhibiting viral polymerases or by being incorporated into the growing viral DNA or RNA chain, leading to chain termination. More recently, non-nucleoside pyrimidine derivatives have also been developed, targeting other viral proteins or host factors essential for viral replication.[17][18]

Inhibition of Viral Replication

Pyrimidine-based compounds have demonstrated activity against a variety of viruses, including human immunodeficiency virus (HIV), influenza virus, and coronaviruses.[17][18]

Quantitative Data on Antiviral Activity

The antiviral activity is often expressed as the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration), which represents the concentration of the compound required to inhibit viral replication by 50%. The cytotoxicity of the compound (CC50) is also determined to calculate the selectivity index (SI = CC50/EC50), a measure of the compound's therapeutic window.

| Compound Class | Virus | EC50 / IC50 (µM) | Reference |

| Tetrahydrobenzothiazole | Venezuelan equine encephalitis virus (VEEV) | 0.17 | [19] |

| Pyrimidine Derivative | Influenza A virus | 0.03 | [17] |

| Pyrimidine NNRTI | HIV-1 (wild type) | <0.01 | [17] |

| Pyrimidine Derivative | Human Coronavirus 229E | Not Specified | [18] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a functional assay that measures the ability of an antiviral compound to inhibit the lytic cycle of a virus.

Objective: To determine the EC50 of a pyrimidine derivative against a specific lytic virus.

Principle: A confluent monolayer of host cells is infected with a known amount of virus in the presence of varying concentrations of the antiviral compound. The cells are then covered with a semi-solid overlay to restrict the spread of progeny virus. Each infectious virus particle creates a localized area of cell death, or "plaque." The reduction in the number of plaques in the presence of the compound is a measure of its antiviral activity.

Materials:

-

Host cell line susceptible to the virus

-

Virus stock of known titer

-

Pyrimidine derivative (test compound)

-

Cell culture medium

-

Semi-solid overlay (e.g., containing agarose or methylcellulose)

-

Staining solution (e.g., crystal violet)

-

6-well or 12-well cell culture plates

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

-

Infection: Remove the culture medium and infect the cell monolayer with a dilution of the virus calculated to produce a countable number of plaques (e.g., 50-100 plaques per well). Allow the virus to adsorb for 1-2 hours.

-

Compound Treatment: Remove the viral inoculum and overlay the cells with the semi-solid medium containing serial dilutions of the pyrimidine derivative.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Plaque Visualization: Remove the overlay and fix the cells (e.g., with formaldehyde). Stain the cell monolayer with crystal violet. Viable cells will be stained, and plaques will appear as clear zones.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. Determine the EC50 value from the dose-response curve.[20][21]

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Prostaglandins, produced by cyclooxygenase (COX) enzymes, are key mediators of inflammation.[20] Pyrimidine derivatives have been investigated as anti-inflammatory agents, with some showing selective inhibition of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[22]

Inhibition of Cyclooxygenase (COX)

By selectively inhibiting COX-2 over the constitutively expressed COX-1, pyrimidine-based anti-inflammatory agents can potentially reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[22]

Prostaglandin Synthesis Pathway and COX-2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyrimidine derivatives.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory activity of pyrimidine derivatives can be assessed both in vitro, by measuring their inhibition of COX enzymes, and in vivo, using models of inflammation.

| Compound Class | Assay | Result | Reference |

| Pyrimidine Derivative | In vitro COX-2 Inhibition | IC50 = 0.04 µM | [1] |

| Pyrido[2,3-d]pyrimidine | Carrageenan-induced paw edema | 74% edema inhibition | [1] |

| Pyrrolo[2,3-d]pyrimidine | Carrageenan-induced paw edema | 74.6% inhibition after 4h | [1] |

| Pyrimidine Derivative | In vitro COX-2 Inhibition | High selectivity over COX-1 | [23] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds.

Objective: To evaluate the in vivo anti-inflammatory effect of a pyrimidine derivative.

Principle: Injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a pre-administered compound to reduce this swelling is a measure of its anti-inflammatory activity.

Materials:

-

Rats or mice

-

Pyrimidine derivative (test compound)

-

Carrageenan solution (e.g., 1% in sterile saline)

-

Reference anti-inflammatory drug (e.g., indomethacin, celecoxib)

-

Vehicle for compound administration (e.g., saline, 0.5% carboxymethyl cellulose)

-

Pletismometer or digital calipers to measure paw volume/thickness

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the animals to the laboratory conditions and divide them into groups (e.g., vehicle control, reference drug, and different doses of the test compound).

-

Compound Administration: Administer the pyrimidine derivative or reference drug orally or intraperitoneally, typically 30-60 minutes before inducing inflammation.

-

Induction of Edema: Inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume or thickness immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers.

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[14][24]

The pyrimidine scaffold is a remarkably versatile and privileged structure in medicinal chemistry, giving rise to derivatives with a wide spectrum of potent biological activities. Their demonstrated efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents underscores their continued importance in drug discovery and development. The ability to target a diverse range of biological macromolecules, from kinases to viral enzymes and cyclooxygenases, highlights the vast therapeutic potential of this heterocyclic core. The quantitative data and detailed experimental methodologies provided in this guide serve as a valuable resource for researchers dedicated to harnessing the full potential of pyrimidine derivatives in the ongoing quest for novel and more effective medicines. The logical frameworks provided by the signaling pathway and workflow diagrams are intended to further aid in the rational design and evaluation of the next generation of pyrimidine-based therapeutics.

References

- 1. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. ijrpr.com [ijrpr.com]

- 5. researchgate.net [researchgate.net]

- 6. veterinaria.org [veterinaria.org]

- 7. researchgate.net [researchgate.net]

- 8. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 9. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]

- 15. Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. COX 2 pathway: Significance and symbolism [wisdomlib.org]

- 23. Assessment of drug candidates for broad-spectrum antiviral therapy targeting cellular pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

Potential Therapeutic Targets of (5-Methylpyrimidin-2-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged core structure in medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates. Its versatile nature allows for substitution at multiple positions, enabling the fine-tuning of pharmacological properties to engage a wide array of biological targets. (5-Methylpyrimidin-2-yl)methanamine, a simple yet versatile pyrimidine derivative, represents a key building block for the exploration of novel therapeutics. While direct biological data on this specific molecule is limited, its structural motifs are present in a multitude of potent and selective modulators of key cellular pathways. This technical guide provides an in-depth overview of the potential therapeutic targets for compounds derived from or structurally related to this compound, based on extensive analysis of analogous pyrimidine-based drugs and clinical candidates. The guide details the signaling pathways, quantitative data of related compounds, and comprehensive experimental protocols to facilitate further research and drug development.

Potential Therapeutic Targets and Signaling Pathways

The aminopyrimidine core is a well-established pharmacophore that interacts with the hinge region of many protein kinases, making this class of enzymes a primary focus. Additionally, the pyrimidine structure is found in modulators of other important target classes.

Janus Kinases (JAKs)

The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide range of cytokines and growth factors involved in immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in autoimmune diseases and myeloproliferative neoplasms. Several pyrimidine-based compounds have been developed as potent JAK inhibitors.

Diagram 1: The JAK-STAT Signaling Pathway

The (5-Methylpyrimidin-2-yl)methanamine Scaffold: A Keystone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Mechanistic Potential of a Privileged Heterocyclic Core

Foreword: From Building Block to Biological Powerhouse

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with a wide array of biological targets, leading to diverse pharmacological activities. The pyrimidine ring system is a quintessential example of such a scaffold, forming the core of numerous approved drugs and clinical candidates.[1][2] This guide focuses on a specific, yet increasingly significant, derivative: (5-Methylpyrimidin-2-yl)methanamine . While this compound itself is primarily regarded as a synthetic intermediate, its structural motifs are integral to a multitude of potent and selective therapeutic agents. Understanding the mechanistic contributions of this scaffold is, therefore, paramount for the rational design of next-generation therapeutics. This document will delve into the core mechanistic principles that the this compound moiety can confer upon a parent molecule, drawing from established examples in contemporary drug discovery.

Physicochemical Properties and Synthetic Accessibility

The this compound scaffold, commercially available primarily as its hydrochloride salt, possesses a unique combination of structural features that render it an attractive starting point for medicinal chemistry campaigns.[3] The pyrimidine ring is an electron-deficient heterocycle, which influences its hydrogen bonding capabilities and metabolic stability. The 5-methyl group provides a lipophilic contact point and can influence the overall conformation of the molecule. The 2-methanamine group is a key functional handle, a primary amine that serves as a versatile point for synthetic elaboration, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).

The synthetic accessibility of this and related pyrimidine building blocks is a significant advantage, enabling the generation of diverse chemical libraries for high-throughput screening and lead optimization.[2]

The Mechanistic Landscape: A Scaffold for Targeted Therapies

The true value of the this compound core lies in its demonstrated role as a critical component of molecules targeting key players in cellular signaling pathways. The following sections will explore its involvement in the mechanism of action of several important classes of therapeutic agents.

Kinase Inhibition: A Privileged Scaffold for Targeting Oncogenic Signaling

The pyrimidine core is a well-established hinge-binding motif in a multitude of kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, a structurally conserved feature across the kinome. The this compound scaffold provides the foundational structure for attaching larger substituents that can then occupy the ATP-binding pocket and confer selectivity for a specific kinase.

-

Janus Kinase (JAK) Inhibition: The JAK-STAT signaling pathway is a critical regulator of immune responses and cell growth, and its dysregulation is implicated in myeloproliferative neoplasms (MPNs) and inflammatory diseases.[4] Derivatives of 5-methylpyrimidin-2-amine have been developed as potent and selective JAK2 inhibitors.[4] In these inhibitors, the pyrimidine core acts as the primary anchor to the kinase hinge, while modifications, often originating from a functional group analogous to the methanamine of our core scaffold, explore the deeper regions of the ATP-binding site to enhance potency and selectivity over other JAK family members (JAK1, JAK3, TYK2).[4]

-

MAPK-Interacting Kinase (Mnk) Inhibition: Mnk1 and Mnk2 are downstream effectors in the RAS-MAPK signaling pathway and are implicated in tumorigenesis through their phosphorylation of the eukaryotic initiation factor 4E (eIF4E).[5] Phenylaminopyrimidine derivatives have been identified as potent Mnk2 inhibitors.[5] The 2-aminopyrimidine structure is central to their mechanism, forming hydrogen bonds with the hinge region of Mnk2. The 5-methyl group can provide beneficial steric and electronic contributions to binding affinity. Mechanistic studies of these compounds reveal that their inhibition of Mnk leads to a reduction in the expression of anti-apoptotic proteins like Mcl-1, ultimately promoting apoptosis in cancer cells.[5]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, and VEGFR-2 is a key mediator of this process. Pyrimidine-5-carbonitrile derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[6] While structurally distinct from a simple methanamine at the 2-position, these complex molecules underscore the versatility of the substituted pyrimidine core in targeting the ATP-binding site of kinases. The pyrimidine ring serves as the foundational scaffold from which substituents are positioned to interact with key residues in the active site, outcompeting ATP and halting the downstream signaling cascade that leads to endothelial cell proliferation and migration.[6]

Experimental Protocol: A Generalized Kinase Inhibition Assay (Example: JAK2)

Objective: To determine the in vitro inhibitory activity of a test compound derived from the this compound scaffold against a specific kinase.

Materials:

-

Recombinant human JAK2 enzyme

-

ATP

-

Biotinylated peptide substrate

-

Test compound stock solution (in DMSO)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

-

Plate reader capable of measuring luminescence

Methodology:

-

Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations. Further dilute these into the assay buffer.

-

Reaction Setup: In a 384-well plate, add the following in order:

-

Assay buffer

-

Test compound at various concentrations (or DMSO for control)

-

JAK2 enzyme solution

-

Incubate for 10-15 minutes at room temperature to allow for compound-enzyme binding.

-

-

Initiate Reaction: Add a mixture of the biotinylated peptide substrate and ATP to each well to start the kinase reaction.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Reaction Termination & Signal Detection: Add the Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP. The luminescent signal is inversely proportional to kinase activity.

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

Normalize the data using positive (no enzyme) and negative (DMSO vehicle) controls.

-

Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

G-Protein Coupled Receptor (GPCR) Agonism: Modulating Metabolic Pathways

The versatility of the pyrimidine scaffold extends beyond kinase inhibition. Derivatives of 5-methylpyrimidine have been successfully developed as agonists for G-protein coupled receptors (GPCRs), such as GPR119.

-

GPR119 Agonism: GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates insulin and glucagon-like peptide-1 (GLP-1) secretion, respectively. This makes GPR119 an attractive target for the treatment of type 2 diabetes and obesity. A series of 5-methyl-pyrimidine derivatives have been identified as potent GPR119 agonists.[7] In these molecules, the pyrimidine core serves as a rigid scaffold to correctly orient the substituents that interact with the transmembrane domains of the receptor, leading to its activation. The downstream effects include improved glucose tolerance and promotion of insulin secretion.[7]

Diagram: Generalized GPR119 Signaling Pathway

Caption: Agonist binding to GPR119 activates a Gαs-mediated signaling cascade.

Antimicrobial and Antiviral Potential

The pyrimidine nucleus is a fundamental component of nucleobases (cytosine, thymine, and uracil), and as such, its analogs have been extensively explored as antimicrobial and antiviral agents. These compounds often act as antimetabolites, interfering with nucleic acid synthesis or other essential metabolic pathways.

-

Antiviral Activity: 5-substituted 2'-deoxyuridine derivatives, which bear a structural resemblance to the this compound core, have demonstrated significant antiviral activity, particularly against herpes simplex virus type 1 (HSV-1).[8] Their mechanism often involves selective phosphorylation by viral thymidine kinase, followed by incorporation into the viral DNA, leading to chain termination and inhibition of viral replication.[8]

-

Antibacterial Activity: While direct evidence for this compound is scarce, numerous pyrimidine derivatives have been synthesized and evaluated for their antibacterial properties.[9][10] Their mechanisms can be diverse, ranging from inhibition of essential enzymes to disruption of cell wall synthesis. The structural similarity to methenamine, a prodrug that releases formaldehyde as an antiseptic agent in acidic urine, is noteworthy, although a similar mechanism for this compound is not established and likely different due to its distinct chemical structure.[11][12][13]

Conclusion and Future Directions

The this compound scaffold is more than a mere synthetic intermediate; it is a foundational element in the design of highly specific and potent modulators of biological systems. Its utility is prominently demonstrated in the development of kinase inhibitors for oncology, GPCR agonists for metabolic diseases, and potentially in the creation of novel anti-infective agents. The key to its success lies in the combination of the pyrimidine core's privileged interactions with biological targets and the synthetic tractability of the 2-methanamine group, which allows for extensive exploration of chemical space.

For drug development professionals, this scaffold represents a validated starting point for new discovery programs. Future research will likely focus on attaching this core to novel chemical moieties to target emerging drug targets, further expanding the therapeutic landscape addressable by pyrimidine-based medicines. The continued exploration of SAR around this scaffold, guided by computational modeling and structural biology, will undoubtedly lead to the discovery of new clinical candidates with improved efficacy and safety profiles.

References

- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1346542-72-0|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 4. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. bcc.bas.bg [bcc.bas.bg]

- 11. Methenamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Methenamine - Wikipedia [en.wikipedia.org]

- 13. What is the mechanism of Methenamine Hippurate? [synapse.patsnap.com]

Solubility and stability of (5-Methylpyrimidin-2-yl)methanamine

An In-Depth Technical Guide to the Solubility and Stability of (5-Methylpyrimidin-2-yl)methanamine

Abstract

This compound is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. Its physicochemical properties, particularly aqueous solubility and chemical stability, are critical determinants of its developability, influencing everything from biological screening to formulation and in vivo performance. This technical guide provides a comprehensive analysis of the theoretical and practical aspects of characterizing the solubility and stability of this compound. While direct experimental data for this specific molecule is limited in public literature, this document synthesizes foundational chemical principles, data from structurally related analogues, and industry-standard methodologies to offer a robust predictive framework and detailed experimental protocols for its complete characterization. The intended audience includes researchers, drug discovery scientists, and formulation experts who require a deep understanding of how to approach the physicochemical profiling of novel heterocyclic amines.

Introduction: The Critical Role of Physicochemical Profiling

In the trajectory of drug development, the intrinsic properties of a molecule are as crucial as its pharmacological activity. Poor solubility can lead to erratic absorption and low bioavailability, while instability can compromise shelf-life, therapeutic efficacy, and patient safety. This compound, with its pyrimidine core and primary amine functionality, presents a unique set of characteristics that govern its behavior in solution and in the solid state.

This guide is structured to provide both theoretical grounding and actionable experimental workflows. We will first dissect the molecule's structure to predict its key physicochemical parameters. Subsequently, we will detail the standard experimental protocols for accurately measuring its solubility and assessing its stability under forced degradation conditions, in line with regulatory expectations.[1][2] The causality behind experimental choices is emphasized throughout, providing the reader with the rationale needed to adapt these methods for other novel compounds.

Predicted Physicochemical Properties and Structural Analysis

A molecule's structure is the primary determinant of its properties. The key features of this compound are the basic pyrimidine ring, the electron-donating methyl group, and the highly basic primary aminomethyl group.

-

pKa (Predicted): The molecule possesses multiple basic centers: the two nitrogen atoms in the pyrimidine ring and the primary amine. The primary aminomethyl group is expected to be the most basic site, with a predicted pKa in the range of 9.5 to 11.0, typical for simple alkylamines.[3] The pyrimidine nitrogens are significantly less basic due to the electron-withdrawing nature of the aromatic ring. This high pKa of the side-chain amine is the single most important factor for its solubility, indicating that the molecule will be predominantly protonated and positively charged at physiological pH.

-

LogP (Predicted): The calculated LogP (partition coefficient) serves as a measure of lipophilicity. While no experimental value is available, predictive models suggest a low LogP, indicating that the neutral form of the molecule has a preference for aqueous environments over lipid ones. This inherent hydrophilicity, combined with its high basicity, suggests good aqueous solubility, particularly in acidic to neutral pH ranges.

-

Salt Form: This compound is often available as a hydrochloride (HCl) salt.[4] Amine hydrochloride salts are generally crystalline solids with significantly higher aqueous solubility and often improved solid-state stability compared to their corresponding free bases.[5]

| Property | Predicted Value / Characteristic | Implication for Drug Development |

| Molecular Formula | C₆H₉N₃ | Low molecular weight, favorable for oral absorption. |

| Molecular Weight | ~123.16 g/mol | Adheres to Lipinski's Rule of Five.[6] |

| Primary Amine pKa | 9.5 - 11.0 | Predominantly ionized (cationic) at physiological pH (1-7.4), enhancing aqueous solubility. |

| LogP | Low | Suggests good intrinsic solubility of the neutral form. |

| Available Form | Hydrochloride Salt | Expected to have high aqueous solubility and potentially better handling properties than the free base. |

Aqueous Solubility Profiling

The solubility of an ionizable compound like this compound is not a single value but a profile that is highly dependent on pH.[7][8][9] As the pH of a solution drops below the pKa of the primary amine, the molecule becomes protonated (BH⁺), leading to a dramatic increase in solubility due to the favorable ion-dipole interactions with water.[10] Understanding this profile is essential for predicting its behavior in the gastrointestinal tract and for developing parenteral formulations.

Two distinct types of solubility measurements are critical in drug discovery: kinetic and thermodynamic.[11]

Kinetic Solubility Assessment

Kinetic solubility is a high-throughput measure used in early discovery to flag compounds that might precipitate in aqueous assay buffers.[6][11] It measures the concentration at which a compound, introduced from a concentrated DMSO stock, begins to precipitate.[12][13]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

-

Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from the DMSO plate to a 96-well plate containing the aqueous buffer (e.g., 198 µL of phosphate-buffered saline, pH 7.4). This creates a range of final compound concentrations with a consistent, low percentage of DMSO.

-

Incubation: Shake the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[14]

-

Measurement: Read the plate on a nephelometer, which measures light scattering caused by the formation of precipitate.[14] The concentration at which the signal significantly rises above the background is reported as the kinetic solubility.

Thermodynamic Solubility Assessment

Thermodynamic or equilibrium solubility is the true saturation solubility of a compound in a given solvent.[6] It is the gold-standard measurement, critical for lead optimization and pre-formulation, as it reflects the maximum concentration achievable under equilibrium conditions.[11]

-

Compound Addition: Add an excess amount of the solid compound (as the free base or hydrochloride salt) to a series of vials, each containing a different aqueous buffer (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

-

Equilibration: Agitate the vials (e.g., on a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[12]

-

Phase Separation: Separate the undissolved solid from the solution via centrifugation followed by filtration through a 0.45 µm filter.

-

Quantification: Accurately dilute the clear filtrate and quantify the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or LC-MS, against a standard curve.[13]

Caption: Workflow for Solubility Characterization.

Chemical Stability Profiling

Stability testing is crucial for identifying potential degradation pathways and establishing a stable formulation and appropriate storage conditions.[1][15] Forced degradation (or stress testing) studies are performed to intentionally degrade the molecule under more severe conditions than accelerated stability testing.[16][17] These studies help develop and validate stability-indicating analytical methods.[1][18]

Potential Degradation Pathways

For this compound, the primary areas of concern for instability are:

-

Oxidation: The primary amine is susceptible to oxidation, which can lead to the formation of imines, aldehydes, or other related impurities. The electron-rich pyrimidine ring may also be a site for oxidative degradation.

-

Photodegradation: Aromatic heterocyclic systems can absorb UV light, leading to photolytic cleavage or rearrangement.

-

Reaction with Excipients: The primary amine is nucleophilic and could potentially react with certain excipients, such as reducing sugars (Maillard reaction), in a solid formulation.[19]

Forced Degradation Studies

A systematic forced degradation study should be conducted according to ICH guidelines (Q1A/Q1B).[2][16] The goal is to achieve 5-20% degradation to ensure that the analytical method can adequately resolve the degradants from the parent compound.[16][17]

-

Sample Preparation: Prepare solutions of the compound (e.g., at 1 mg/mL) in an appropriate solvent system.

-

Stress Conditions: Expose the samples to the following conditions in parallel:[16][18]

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Stress (Solution): Heat solution at 80°C for 48 hours.

-

Thermal Stress (Solid): Store solid compound at 80°C for 1 week.

-

Photostability: Expose solution and solid to ICH-specified light conditions (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).

-

-

Time Points: Sample at appropriate time points (e.g., 0, 4, 8, 24, 48 hours).

-

Quenching: Neutralize acid and base samples with an equimolar amount of base or acid, respectively, to halt the degradation reaction.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV and MS detection).

-

Mass Balance: Evaluate the results to ensure that the decrease in the parent peak is reasonably accounted for by the sum of the degradant peaks (mass balance).

Caption: Workflow for Forced Degradation Studies.

Conclusion and Forward Look

This guide establishes a comprehensive framework for evaluating the solubility and stability of this compound. Based on its chemical structure, the compound is predicted to be a basic, hydrophilic molecule with pH-dependent aqueous solubility that is significantly enhanced in its hydrochloride salt form. The primary stability concerns are likely oxidation and photolysis rather than hydrolysis.

The protocols detailed herein represent industry-standard, validated methodologies for generating the critical data required for drug development. While this guide provides a strong predictive foundation, it is imperative that these theoretical assessments are confirmed through rigorous experimentation. The successful execution of these studies will enable a clear understanding of the molecule's liabilities, guide formulation development, and ultimately de-risk its progression towards clinical evaluation.

References

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. database.ich.org [database.ich.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 1346542-72-0|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. creative-biolabs.com [creative-biolabs.com]

- 7. researchgate.net [researchgate.net]

- 8. issr.edu.kh [issr.edu.kh]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. enamine.net [enamine.net]

- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. pharmaguru.co [pharmaguru.co]

- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 17. acdlabs.com [acdlabs.com]

- 18. pharmatimesofficial.com [pharmatimesofficial.com]

- 19. rsquarel.org [rsquarel.org]

An In-depth Technical Guide to the Safety, Handling, and MSDS of (5-Methylpyrimidin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (5-Methylpyrimidin-2-yl)methanamine and its common salt forms. The content is curated for professionals in research and development who handle this compound.

Chemical Identification and Physical Properties

This compound is a substituted pyrimidine derivative. It is important to distinguish between the free base and its salt forms, as their physical properties can differ.

Table 1: Physical and Chemical Properties

| Property | This compound | This compound dihydrochloride |

| CAS Number | 930272-60-9[1][2][3] | 930272-59-6[4][5] |

| Molecular Formula | C₆H₉N₃[2] | C₆H₁₁Cl₂N₃[4] |

| Molecular Weight | 123.16 g/mol [6] | 196.08 g/mol [4] |

| Appearance | Data not available | White solid |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Data not available |

| Density | Data not available | Data not available |

Note: Quantitative physical property data for this compound and its salts is not consistently available in public literature. Researchers should refer to the supplier-specific Safety Data Sheet (SDS) for the most accurate information.

Hazard Identification and Classification

This compound and its salts are classified as hazardous materials. The following table summarizes the GHS hazard classifications found for this chemical and its structural analogs.

Table 2: GHS Hazard Classification

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[7] |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[7] |

| Serious Eye Damage/Eye Irritation (Category 1) | H318: Causes serious eye damage[7] |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation[7] |

For structurally similar compounds, such as 2-Amino-5-methylpyridine, toxicity may be higher, with classifications including Acute Toxicity, Oral (Category 3, H301: Toxic if swallowed) and Acute Toxicity, Dermal (Category 3, H311: Toxic in contact with skin).[8][9][10] Users should handle this compound with the appropriate caution.

Toxicological Information

Detailed toxicological studies for this compound are not widely published. The information below is based on GHS classifications and data from similar compounds.

Table 3: Summary of Toxicological Data

| Toxicity Endpoint | Value | Species | Route | Source |

| Acute Oral Toxicity (LD50) | No data available | - | - | - |

| Acute Dermal Toxicity (LD50) | No data available | - | - | - |

| Acute Inhalation Toxicity (LC50) | No data available | - | - | - |

| Skin Irritation | Causes skin irritation | Rabbit (presumed) | Dermal | [7] |

| Eye Irritation | Causes serious eye damage | Rabbit (presumed) | Ocular | [7] |

Experimental Protocols

While specific experimental safety studies for this compound are not publicly available, the following are detailed methodologies for key irritation experiments, based on standard OECD guidelines for similar chemical entities.

4.1. Acute Dermal Irritation/Corrosion Study (Based on OECD Guideline 404)

-

Objective: To assess the potential of the substance to cause skin irritation or corrosion.

-

Test System: Healthy, young adult albino rabbits.

-

Procedure:

-

Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animals is clipped.

-

0.5 g of the test substance, moistened with a small amount of an appropriate solvent (e.g., water) to form a paste, is applied to a small area (approximately 6 cm²) of the clipped skin.

-

The treated area is covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.

-

After 4 hours, the dressing and any residual test substance are removed.

-

The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Observations are scored according to a standardized grading system (e.g., Draize scale).